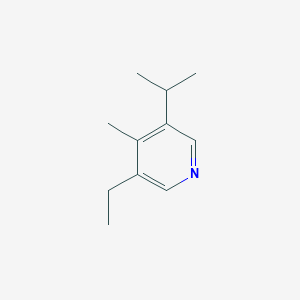
Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound is distinguished by its unique substitution pattern, which includes ethyl, isopropyl, and methyl groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) can be achieved through various methods, including multistep synthesis involving Friedel-Crafts acylation, reduction, and nitration reactions . The specific conditions for each step, such as the choice of catalysts, solvents, and temperatures, are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure cost-effectiveness and scalability. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-Methyl-5-ethylpyridine
- 4-Methyl-2-ethylpyridine
- 3-Isopropyl-5-methylpyridine
Comparison: Compared to these similar compounds, Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) exhibits unique chemical properties due to its specific substitution pattern
Propriétés
Numéro CAS |
131666-16-5 |
|---|---|
Formule moléculaire |
C11H17N |
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
3-ethyl-4-methyl-5-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-5-10-6-12-7-11(8(2)3)9(10)4/h6-8H,5H2,1-4H3 |
Clé InChI |
PPMKRYUCHPPYBO-UHFFFAOYSA-N |
SMILES |
CCC1=CN=CC(=C1C)C(C)C |
SMILES canonique |
CCC1=CN=CC(=C1C)C(C)C |
Synonymes |
Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















